5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile
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Overview
Description
5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of 5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile includes a bipyridine core, which is a common motif in many biologically active molecules and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Functional Groups: The acetyl, methyl, and methylthio groups are introduced through various substitution reactions. For example, the acetyl group can be added via Friedel-Crafts acylation, while the methylthio group can be introduced using a thiolation reaction.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, where a suitable leaving group is replaced by a cyano group.
Industrial Production Methods
Industrial production of 5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile involves its interaction with specific molecular targets. For example, as a ligand, it can bind to metal ions and form coordination complexes. These complexes can then interact with biological molecules, such as enzymes, and inhibit their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2,4-dimethylthiazole: Similar in structure but lacks the bipyridine core.
6-Methyl-2-(methylthio)pyridine: Contains the methylthio group but lacks the acetyl and carbonitrile groups.
2-Acetylpyridine: Contains the acetyl group but lacks the methylthio and carbonitrile groups.
Uniqueness
5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile is unique due to its combination of functional groups and the bipyridine core. This unique structure allows it to form specific coordination complexes and interact with biological molecules in ways that similar compounds cannot.
Properties
CAS No. |
913961-45-2 |
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Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-acetyl-6-methyl-2-methylsulfanyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3OS/c1-9-13(10(2)19)14(11-5-4-6-17-8-11)12(7-16)15(18-9)20-3/h4-6,8H,1-3H3 |
InChI Key |
RWZBVJBMTCTHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SC)C#N)C2=CN=CC=C2)C(=O)C |
Origin of Product |
United States |
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